Rapamycin (TN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

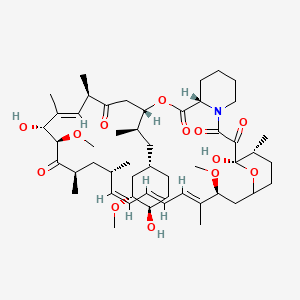

Rapamycin, also known as sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan extension activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS). The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, extended by PKS, cyclized by incorporating pipecolate, and further modified by post-PKS enzymes .

Industrial Production Methods

Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, rapamycin is extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to base-catalyzed degradation, leading to the formation of ring-opened isomers .

Common Reagents and Conditions

Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), sodium butyrate, and lanthanum chloride (LaCl3). These reagents can enhance rapamycin production by affecting cell membrane permeability and metabolic pathways .

Major Products

Major products formed from rapamycin reactions include its analogs and derivatives, which are synthesized to improve its pharmacological properties. These derivatives often exhibit enhanced potency and reduced side effects .

Applications De Recherche Scientifique

Rapamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.

Biology: Investigated for its role in cellular processes, such as autophagy and cell growth regulation.

Medicine: Used as an immunosuppressant in organ transplantation, treatment of certain cancers, and potential anti-aging therapy

Industry: Incorporated into drug-eluting stents to prevent restenosis in cardiovascular treatments.

Mécanisme D'action

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, disrupting cell cycle progression and T-cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

FK-506 (Tacrolimus): Another immunosuppressant that binds to FKBP12 but inhibits calcineurin instead of mTOR.

Cyclosporin A: An immunosuppressant that inhibits calcineurin by binding to cyclophilin.

Uniqueness

Rapamycin is unique due to its specific inhibition of mTOR, which plays a crucial role in various cellular processes. This distinct mechanism of action allows rapamycin to be used in a broader range of therapeutic applications, including cancer treatment and potential anti-aging therapies .

Propriétés

Formule moléculaire |

C51H79NO13 |

|---|---|

Poids moléculaire |

914.2 g/mol |

Nom IUPAC |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

Clé InChI |

QFJCIRLUMZQUOT-XRDCAIOLSA-N |

SMILES isomérique |

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.